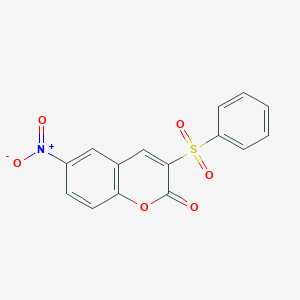
6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one, also known as Nifedipine, is a calcium channel blocker that is widely used in the treatment of hypertension and angina pectoris. It was first synthesized in 1969 and has since become one of the most commonly prescribed drugs for cardiovascular diseases. In
Mechanism Of Action
6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one works by blocking the influx of calcium ions into cardiac and smooth muscle cells. This results in relaxation of the muscle cells, leading to vasodilation and a decrease in blood pressure. 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one also reduces the oxygen demand of the heart, which helps to prevent angina attacks.
Biochemical and Physiological Effects
6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects. It reduces the activity of the renin-angiotensin-aldosterone system, which helps to lower blood pressure. 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one also reduces the activity of the sympathetic nervous system, which helps to reduce heart rate and blood pressure. Additionally, 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one has been shown to have antioxidant and anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying cardiovascular physiology. Additionally, 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one is widely available and relatively inexpensive. However, there are also limitations to using 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one in lab experiments. It has a short half-life, which can make it difficult to maintain consistent levels in experiments. Additionally, 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one can have off-target effects, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for research on 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one. One area of interest is the potential use of 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one in the treatment of Alzheimer's disease. It has been shown to reduce the production of amyloid beta, a protein that is thought to play a role in the development of Alzheimer's disease. Another area of interest is the potential use of 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one in cancer treatment. It has been shown to have anti-tumor effects in several types of cancer cells. Additionally, future research could focus on developing new analogs of 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one with improved pharmacological properties.
Synthesis Methods
The synthesis of 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate to form 3-nitrophenylacrylic acid ethyl ester. This intermediate is then treated with sulfuric acid to form the corresponding sulfonic acid. The sulfonic acid is then reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the final product, 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one. The yield of this synthesis method is approximately 20%.
Scientific Research Applications
6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one has been extensively studied for its cardiovascular effects. It has been shown to be effective in reducing blood pressure and preventing angina attacks. 6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one is also being studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and cancer.
properties
IUPAC Name |
3-(benzenesulfonyl)-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO6S/c17-15-14(23(20,21)12-4-2-1-3-5-12)9-10-8-11(16(18)19)6-7-13(10)22-15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTNPNFXMYGJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-3-(phenylsulfonyl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

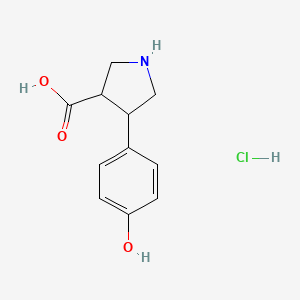
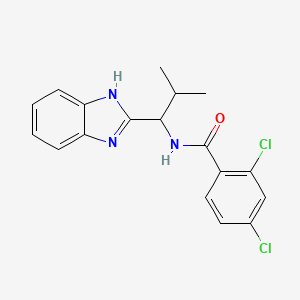
![3-(3-Chlorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2951831.png)
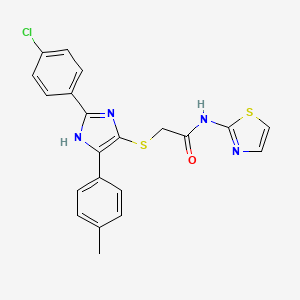
![8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide](/img/structure/B2951835.png)
![1-[(2-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)quinolin-4-one](/img/structure/B2951838.png)
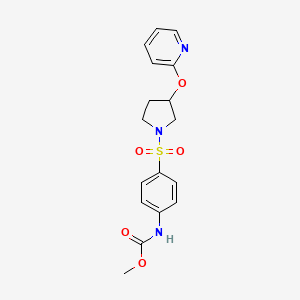
![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2951840.png)
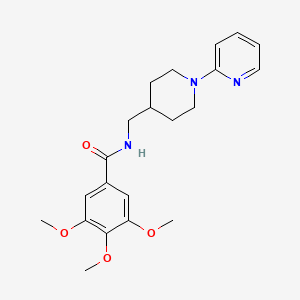
![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2951843.png)
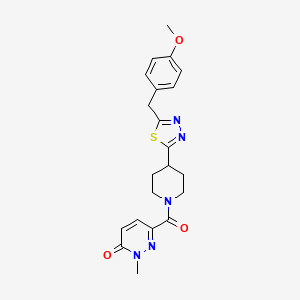
![Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2951847.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2951848.png)
![1-benzyl-N~5~-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2951849.png)